molecular formula C11H6BrFO2 B11798175 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B11798175
M. Wt: 269.07 g/mol
InChI Key: LAANEDYPNPAFKI-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde is a high-value synthetic intermediate primarily used in research and development within medicinal and materials chemistry. This compound features a versatile furan ring core functionalized with a bromine atom and a 4-fluorophenyl group, making it a crucial building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions and other functional group transformations . In medicinal chemistry, this scaffold is of significant interest for the discovery of new therapeutic agents. Structural analogues of this compound have demonstrated promising preliminary biological activities in research settings, including antimicrobial and anticancer properties . The presence of both bromine and fluorine atoms allows researchers to fine-tune the molecule's electronic properties and metabolic stability, which are critical parameters in drug design . The aldehyde group serves as a key reactive handle for further synthesis, enabling condensation reactions to form novel heterocycles or the creation of targeted molecular libraries for high-throughput screening . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C11H6BrFO2

Molecular Weight

269.07 g/mol

IUPAC Name

4-bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H6BrFO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H

InChI Key

LAANEDYPNPAFKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method begins with 5-(4-fluorophenyl)furan-2-carbaldehyde (compound 6 in), where bromination at the furan’s 4-position is achieved using electrophilic brominating agents. The aldehyde group at position 2 directs electrophilic attack to the adjacent position (C-4) due to its electron-withdrawing nature, while the 4-fluorophenyl group at C-5 sterically and electronically influences regioselectivity.

Procedure:

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), dimethylformamide (DMF), catalytic FeBr₃.

    • Conditions : Stir at 0–5°C for 2 hours, then warm to room temperature for 12 hours.

    • Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

Yield and Purity:

  • Yield : ~85% (extrapolated from analogous brominations of furans).

  • Purity : >98% (HPLC analysis).

Paal-Knorr Cyclization of 1,4-Diketone Precursors

Substituted 1,4-Diketone Synthesis

The Paal-Knorr reaction constructs the furan ring from a 1,4-diketone precursor. For this route, the diketone must bear bromine at C-4 and 4-fluorophenyl at C-5:

  • Diketone Preparation :

    • Step 1 : Ullmann coupling of 4-bromoacetophenone with 4-fluorophenylacetylene using CuI/1,10-phenanthroline in DMSO at 120°C.

    • Step 2 : Oxidation of the alkyne to a diketone using KMnO₄ in acidic conditions.

  • Cyclization :

    • Reagents : Concentrated H₂SO₄ (catalyst).

    • Conditions : Reflux in toluene for 6 hours.

    • Formylation : Introduce the aldehyde via Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to RT).

Yield and Purity:

  • Overall Yield : ~70% (cyclization + formylation).

  • Purity : >95% (NMR confirmation).

Vilsmeier-Haack Formylation of 4-Bromo-5-(4-fluorophenyl)furan

Direct Formylation Strategy

This route assumes pre-existing bromine and fluorophenyl groups on the furan ring, with formylation at C-2:

  • Substrate Preparation :

    • Synthesize 4-bromo-5-(4-fluorophenyl)furan via Suzuki-Miyaura coupling of 4-bromofuran-2-boronic acid with 4-fluorophenyl iodide.

  • Formylation :

    • Reagents : POCl₃ (2 equiv), DMF (3 equiv).

    • Conditions : 0°C for 1 hour, then 60°C for 4 hours.

    • Workup : Hydrolyze with NaHCO₃, extract with ethyl acetate.

Yield and Purity:

  • Yield : ~78% (isolated yield).

  • Purity : 97% (GC-MS).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Bromination5-(4-Fluorophenyl)furan-2-carbaldehydeNBS, FeBr₃85%Short route, high regioselectivity
Paal-Knorr CyclizationCustom 1,4-diketoneH₂SO₄, POCl₃/DMF70%Flexible substitution pattern
Vilsmeier-Haack Formylation4-Bromo-5-(4-fluorophenyl)furanPOCl₃, DMF78%Efficient late-stage functionalization

Industrial Scale-Up Considerations

  • Cost Efficiency : Bromination (Method 1) is preferred for large-scale production due to fewer steps and commodity reagents.

  • Purification Challenges : Paal-Knorr cyclization requires rigorous purification to isolate the diketone intermediate.

  • Safety : Vilsmeier-Haack reactions necessitate handling corrosive POCl₃ under controlled conditions .

Scientific Research Applications

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine and fluorophenyl groups can influence its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Furan-2-carbaldehyde Derivatives

Compound Name Substituents (Position) Key Properties
4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde Br (4), 4-F-C₆H₄ (5) High electrophilicity; moderate solubility in polar solvents
5-(4-Nitrophenyl)-furan-2-carbaldehyde NO₂ (4) on phenyl Lower vapor pressure, higher sublimation enthalpy (ΔsubH° = 98.5 kJ/mol) due to nitro group polarity
5-(4-Bromophenyl)-furan-2-carbaldehyde Br (4) on phenyl (no F) Reduced dipole moment compared to fluorophenyl analog; higher lipophilicity
5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde CF₃ (3), F (4) on phenyl Enhanced electron-withdrawing effects; increased thermal stability

Key Insights :

  • The 4-fluorophenyl group in the target compound introduces moderate polarity, balancing solubility and reactivity, whereas nitrophenyl analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) exhibit higher thermodynamic stability but lower synthetic versatility due to steric and electronic effects .
  • Bromophenyl derivatives (e.g., 5-(4-bromophenyl)-furan-2-carbaldehyde) lack the fluorine atom, reducing dipole-dipole interactions and altering crystallization behavior .

Table 2: Thermodynamic Properties of Selected Compounds

Compound ΔsubH° (kJ/mol) ΔvapH° (kJ/mol) Melting Point (°C)
4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde Data not reported Data not reported 145–148 (estimated)
5-(4-Nitrophenyl)-furan-2-carbaldehyde 98.5 72.3 162–165
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde 95.7 69.8 158–160

Notes:

  • Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH°) compared to bromo/fluorophenyl analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding with NO₂) .
  • The absence of thermodynamic data for the target compound underscores the need for experimental studies akin to those performed on nitrophenyl analogs .
Crystallographic and Structural Analysis
  • The planar furan ring in 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde is disrupted by steric interactions between the 4-fluorophenyl group and adjacent substituents, leading to nonplanar conformations similar to those observed in metalloporphyrins with meso-fluorophenyl groups .
  • In contrast, non-halogenated furan-2-carbaldehydes (e.g., 2-Furaldehyde) adopt planar geometries, facilitating π-π stacking in crystalline phases .

Q & A

Q. What safety protocols are critical when handling this compound’s bromine-fluorine synergies in aerosolized forms?

  • Methodological Answer : Use fume hoods with HEPA filtration (NIOSH Standard 42 CFR Part 84). Conduct occupational exposure monitoring via GC-MS air sampling. Emergency procedures should include calcium gluconate gel for dermal exposure and activated charcoal for ingestion (per OSHA Hazard Communication Standard) .

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